molecular formula C8H8ClFS B15241656 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol

Cat. No.: B15241656
M. Wt: 190.67 g/mol
InChI Key: LAQCZOFANOVRFM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8ClFS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Reaction of 2-chloro-4-fluorobenzyl chloride with thiourea: This step forms an intermediate thiouronium salt.

    Hydrolysis of the thiouronium salt: This step yields this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in research involving enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-fluorophenyl)ethanone: Similar structure but with a ketone group instead of a thiol group.

    1-(2-Fluorophenyl)ethane-1-thiol: Lacks the chlorine atom on the phenyl ring.

    2-Chloro-1-(4-fluorophenyl)ethanone: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, combined with a thiol group

Properties

Molecular Formula

C8H8ClFS

Molecular Weight

190.67 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanethiol

InChI

InChI=1S/C8H8ClFS/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3

InChI Key

LAQCZOFANOVRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)S

Origin of Product

United States

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